

YL-365: A Technical Guide for Basic Neuroscience Research

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Compound of Interest

Compound Name: YL-365

Cat. No.: B15135287

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Introduction

YL-365 is a potent and highly selective competitive antagonist of the G-protein-coupled receptor 34 (GPR34).^{[1][2]} This receptor and its endogenous ligand, lysophosphatidylserine (LysoPS), are implicated in various physiological and pathological processes within the central nervous system, including neuroinflammation and neuropathic pain. Emerging research has highlighted GPR34 as a promising therapeutic target, and **YL-365** serves as a critical pharmacological tool for investigating its roles in neuronal function and disease. This document provides a comprehensive technical overview of **YL-365**, including its pharmacological properties, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Pharmacological Profile of YL-365

The following table summarizes the key quantitative data for **YL-365**, establishing its potency and selectivity for GPR34.

Parameter	Value	Assay System	Reference
Potency			
IC50	17 nM	Tango Assay (GPR34)	[1]
Selectivity			
Other GPCRs	No significant activity	Tango Assay	[1]
Protein Kinases	No inhibitory effect	Kinase Screening Panel (378 kinases)	[1]

*Further details on selectivity: **YL-365** was tested against a panel of other G-protein-coupled receptors, including lipid receptors (LPA receptors, S1P receptors, GPR55, CB1, and CB2), P2Y receptor (P2Y12R), chemokine receptor (CXCR5), adenosine receptor (A3AR), Gonadotropin-releasing hormone receptor (GnRH1R), angiotensin receptor (AGTR1), and acetylcholine receptors (CHRM1 and CHRM2), and showed no significant activity.[\[1\]](#) Similarly, no inhibitory effects were observed against a panel of 378 human protein kinases.[\[1\]](#)

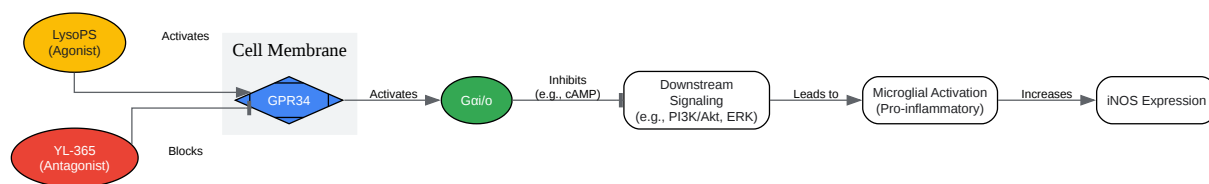
In Vivo Toxicology Summary

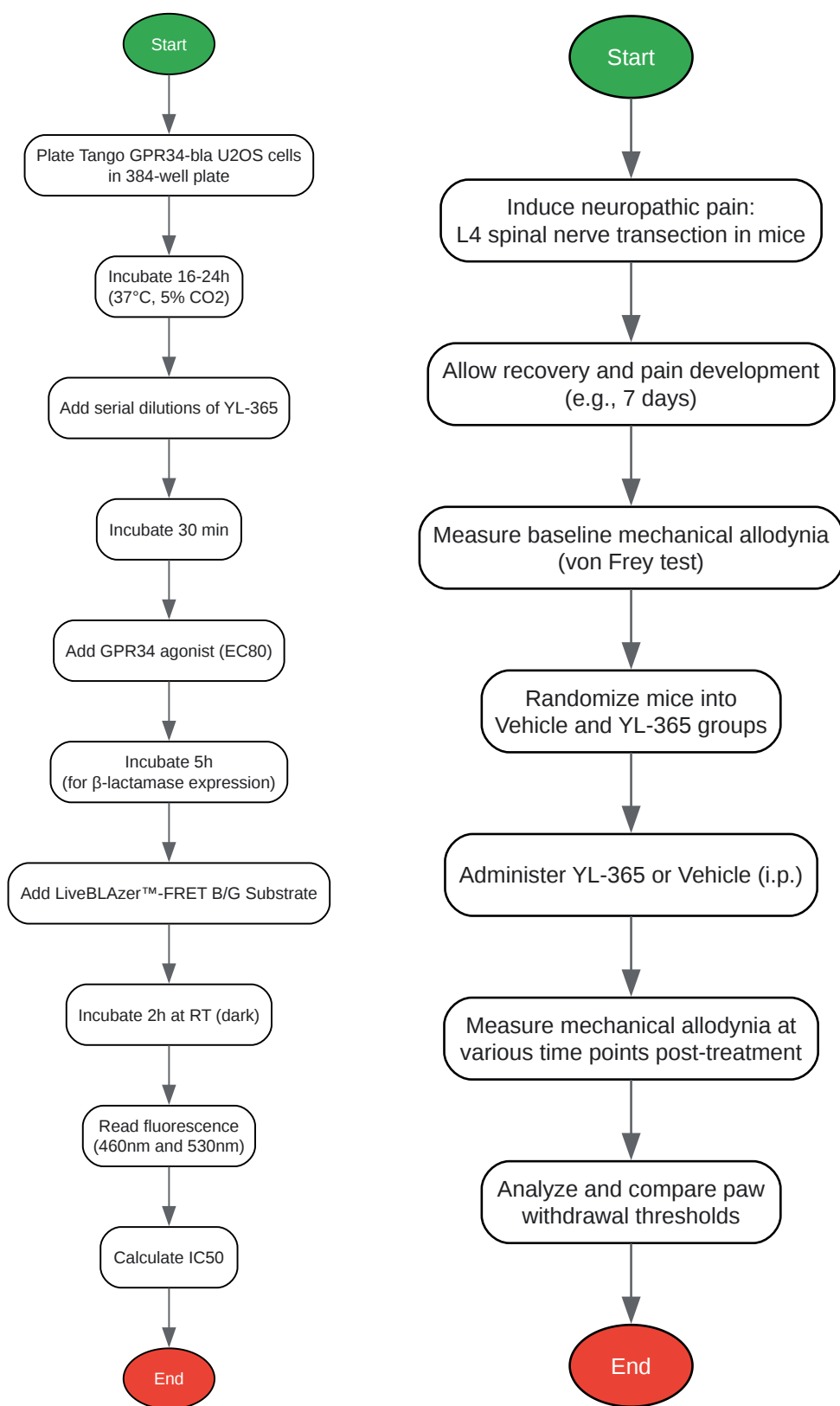
YL-365 has demonstrated a favorable safety profile in preclinical studies.

Study Type	Species	Dose and Administration	Key Findings	Reference
Acute Toxicity	Mouse	200 mg/kg (intraperitoneal)	No mortality observed.	[1]
Repeated Dose Toxicity	Mouse	100 mg/kg (intraperitoneal, twice daily for 14 days)	No noticeable change in body weight, no organ damage observed, and no significant effects on blood cell counts or other blood parameters.	[1]

Signaling Pathways and Mechanisms of Action

YL-365 acts as a competitive antagonist at the orthosteric binding site of the GPR34 receptor. [1] GPR34 is known to couple to the Gi family of G proteins. Upon activation by its endogenous ligand, LysoPS, GPR34 initiates a signaling cascade that, in the context of neuroinflammation, can lead to the activation of microglia and the upregulation of pro-inflammatory mediators. **YL-365** blocks this activation. One of the downstream effects of **YL-365** treatment is the downregulation of inducible nitric oxide synthase (iNOS) expression in M1 microglia, thereby suppressing pro-inflammatory responses and alleviating hyperalgesia in neuropathic pain models.[1]





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References

- 1. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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